4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide
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Overview
Description
The compound "4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide" is a derivative of benzamide with a thiadiazole scaffold, which is known to exhibit significant biological properties. The presence of chloro and methyl groups on the phenyl and thiazole rings, respectively, may influence the compound's activity and interactions with biological targets.
Synthesis Analysis
The synthesis of related benzamide derivatives with thiadiazole moieties has been reported using various methods. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was achieved through an efficient synthetic methodology, indicating that such compounds can be prepared with high yields and purity .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as elemental analysis . Crystal structure analysis using X-ray diffraction is another powerful tool to determine the precise geometry of these compounds . Computational methods, such as DFT calculations, can also provide insights into the optimized geometrical structure, vibrational frequencies, and chemical shifts, which can be compared with experimental data for validation .
Chemical Reactions Analysis
The reactivity of the cyanomethylene functionality in related compounds has been exploited to construct new heterocycles hybrid with the 1,3,4-thiadiazole moiety, indicating that the compound may also undergo various chemical reactions to form novel structures with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives with thiadiazole rings can be predicted using computational studies. For example, ADMET properties can be assessed to predict the oral drug-like behavior of these compounds . Additionally, the electronic properties, such as calculated energies, excitation energies, oscillator strengths, dipole moments, and frontier orbital energies, can be computed using TDDFT methodology . These properties are crucial for understanding the interaction of the compound with biological targets and its potential as a drug candidate.
Case Studies
Several case studies have demonstrated the biological activities of benzamide derivatives with thiadiazole rings. Compounds with similar structures have shown promising anticancer activity against various human cancer cell lines , antifungal activity , and insecticidal activity against cotton leaf worm . These studies suggest that "this compound" may also exhibit similar biological activities, which could be further explored in future research.
Scientific Research Applications
DNA Minor Groove Binding
Hoechst 33258 is a bis-benzimidazole family member known for its strong binding to the DNA's minor groove, particularly AT-rich sequences. Its derivatives are applied in plant cell biology for chromosome and nuclear staining, flow cytometry, chromosome analysis, etc. They are also explored as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and insights into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Synthetic Route for 5,5′-Methylene-bis(benzotriazole)
The synthesis of 5,5′-Methylene-bis(benzotriazole), a versatile intermediate for metal passivators and light-sensitive materials, lacked an easily performed method. A practical pilot-scale method was developed, highlighting the molecule's relevance in green chemistry (Gu et al., 2009).
Structural Insights into Novel Substituted Thiazolidin-4-ones
The reaction of chloral with substituted anilines, leading to substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, offers a novel synthetic route with several potential intermediates. High-resolution spectroscopy and ab initio calculations provided insights into the conformation of these products (Issac & Tierney, 1996).
Benzimidazoles, Quinoxalines, and Benzodiazepines from o-Phenylenediamines
This review detailed methods for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines, with a focus on azolylthiazoles and their synthesis and biological applications. The synthesis of novel 1,3-benzoxazine-based fluorescent systems and other related derivatives was also discussed (Ibrahim, 2011).
Organochlorine Compounds in the Aquatic Environment
The review assessed the impact of chlorophenols in the aquatic environment, noting their moderate toxicity to mammalian and aquatic life. Their persistence and bioaccumulation potential, along with their strong organoleptic effect, were highlighted (Krijgsheld & Gen, 1986).
Imidazole Derivatives and Antitumor Activity
The review focused on bis(2-chloroethyl)amino derivatives of imidazole and their role as potential antitumor drugs. The structure-activity relationship of these derivatives was examined, noting their relevance in drug synthesis with varying biological properties (Iradyan et al., 2009).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on factors such as their chemical structure, the route of administration, and the presence of other compounds .
Result of Action
Based on the diverse biological activities of similar thiazole derivatives, it is likely that this compound could have a range of effects, from modulating enzyme activity to altering cell signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and interaction with its targets .
Safety and Hazards
Future Directions
While specific future directions for this compound are not available, the development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline . The development of novel dual- or multi-target antidepressants is particularly essential .
properties
IUPAC Name |
4-chloro-N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-11-16(10-21-17(23)12-2-6-14(19)7-3-12)24-18(22-11)13-4-8-15(20)9-5-13/h2-9H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOHFGICQHEJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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